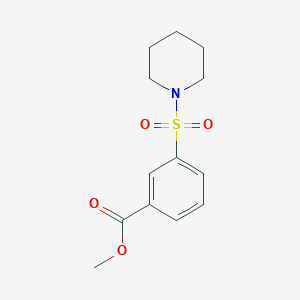

Methyl 3-(piperidine-1-sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(piperidine-1-sulfonyl)benzoate is an organic compound with the molecular formula C13H17NO4S It consists of a benzoate ester linked to a piperidine sulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidine-1-sulfonyl)benzoate typically involves the sulfonylation of methyl 3-aminobenzoate with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-(piperidine-1-sulfonyl)benzoate is characterized by its unique structure, which includes a benzoate moiety linked to a piperidine ring via a sulfonyl group. Its molecular formula is C13H17NO4S, and it has a molecular weight of 283.34 g/mol. The compound's SMILES representation is COC(=O)C1=CC(=CC=C1)S(=O)(=O)N1CCCCC1 .

Comparative Analysis with Related Compounds

A comparative study of this compound with structurally similar compounds reveals insights into its versatility in medicinal chemistry:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(piperidine-1-sulfonyl)benzoate | Similar sulfonamide structure with different substitution position | Potential anti-inflammatory properties |

| N-(piperidin-1-sulfonyl)-benzamide | Contains an amide group instead of an ester | Anticancer activity |

| Ethyl 3-(piperidine-1-sulfonyl)benzoate | Variation in alkyl chain length (ethyl vs methyl) | Similar receptor activity |

This table illustrates how minor modifications in chemical structure can lead to significant differences in biological activity and application potential .

Case Studies and Research Findings

Recent studies have focused on the metabolic fate of derivatives like quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), which shares structural characteristics with this compound. Research indicates that ester hydrolysis is a crucial metabolic pathway for these compounds, leading to various hydroxylated metabolites that could serve as targets for toxicological screenings .

In vitro experiments have demonstrated that human carboxylesterases play a significant role in the metabolism of these compounds, suggesting implications for drug interactions and pharmacokinetics .

Mécanisme D'action

The mechanism of action of Methyl 3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(piperidin-1-ylsulfonyl)benzoate

- Methyl 3-(piperidine-1-sulfonyl)benzoate

- Benzoic acid, 3-(1-piperidinylsulfonyl)-, methyl ester

Uniqueness

This compound is unique due to its specific combination of a benzoate ester and a piperidine sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Activité Biologique

Methyl 3-(piperidine-1-sulfonyl)benzoate is an organic compound with significant biological activity, particularly noted for its role as an agonist for orexin type 2 receptors. This receptor interaction suggests potential therapeutic applications in treating sleep disorders and obesity. The compound's structure, incorporating a benzoate moiety linked to a piperidine ring via a sulfonyl group, enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H15N1O4S

- Key Structural Features :

- Piperidine Ring : Contributes to biological activity.

- Sulfonyl Group : Enhances solubility and reactivity.

- Benzoate Moiety : Increases the compound's interaction with biological targets.

This compound functions primarily through its interaction with specific receptors, notably orexin type 2 receptors. This interaction can modulate biological pathways related to:

- Sleep Regulation : Potential use in managing sleep disorders by promoting wakefulness and regulating sleep cycles.

- Appetite Control : Implications for obesity treatment by influencing hunger signals.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Agonistic Effects : Acts as an agonist for orexin receptors, influencing neuropeptide signaling pathways.

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may possess analogous effects.

- Anticancer Potential : Structural analogs have been investigated for anticancer properties, indicating possible applications in oncology.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(piperidine-1-sulfonyl)benzoate | Similar sulfonamide structure with different substitution | Potential anti-inflammatory properties |

| N-(piperidin-1-sulfonyl)-benzamide | Contains an amide group instead of an ester | Anticancer activity |

| Ethyl 3-(piperidine-1-sulfonyl)benzoate | Variation in alkyl chain length (ethyl vs methyl) | Similar receptor activity |

This comparison illustrates the versatility of piperidine-based derivatives in medicinal chemistry, highlighting how slight modifications can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the metabolic fate and pharmacological effects of this compound and its analogs. For instance:

- Metabolic Studies : Research utilizing high-resolution tandem mass spectrometry has identified phase I and II metabolites of related compounds, indicating extensive metabolic pathways that could influence their pharmacological profiles. Ester hydrolysis was noted as a critical step in metabolism, leading to various hydroxylated metabolites .

- Receptor Binding Assays : Molecular docking studies have demonstrated the binding affinity of this compound at orexin receptors, supporting its potential as a therapeutic agent for sleep disorders .

- Toxicological Assessments : Investigations into the toxicological profiles of synthetic cannabinoid receptor agonists (SCRAs), including derivatives of this compound, have highlighted the importance of understanding their metabolic pathways for safe therapeutic use .

Propriétés

IUPAC Name |

methyl 3-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-6-5-7-12(10-11)19(16,17)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFVRZACUFIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.